molecular formula C10H13FO2 B8001317 2-Ethoxy-4-fluorophenethyl alcohol

2-Ethoxy-4-fluorophenethyl alcohol

Cat. No.: B8001317
M. Wt: 184.21 g/mol
InChI Key: CGSIEHRHQUHHQM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorophenethyl alcohol is a fluorinated aromatic alcohol featuring a phenethyl backbone (a benzene ring with a two-carbon chain terminating in a hydroxyl group). The compound is substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom at the 4-position of the benzene ring. Structural analogs and related compounds (e.g., benzyl alcohol derivatives, phenethyl alcohols with varying substituents) suggest its applications in specialized organic synthesis and intermediate roles .

Properties

IUPAC Name

2-(2-ethoxy-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIEHRHQUHHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where 2-ethoxy-4-fluorobenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol.

Industrial Production Methods

Industrial production of 2-Ethoxy-4-fluorophenethyl alcohol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorophenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-4-fluorobenzaldehyde or 2-Ethoxy-4-fluorobenzoic acid.

    Reduction: 2-Ethoxy-4-fluorophenethyl hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-fluorophenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-ethoxy-4-fluorophenethyl alcohol with three related compounds, emphasizing molecular attributes, substituent effects, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
2-Ethoxy-4-fluorophenethyl alcohol* C₉H₁₁FO₂ (hypothetical) ~168.18 (estimated) Ethoxy (2-), fluorine (4-) N/A Lab-scale synthesis, intermediates
2-(4-Fluorophenyl)ethanol C₈H₉FO 140.16 Fluorine (4-) 7589-27-7 Research reagents, organic chemistry
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 Methoxy (4-) 105-13-5 Pharmaceutical intermediates
2-Ethoxy-4-fluorobenzyl alcohol C₉H₁₁FO₂ 170.18 Ethoxy (2-), fluorine (4-) 1443339-03-4 Lab use (discontinued)

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility The ethoxy group in 2-ethoxy-4-fluorophenethyl alcohol increases steric hindrance and lipophilicity compared to the methoxy group in 4-methoxybenzyl alcohol. This may enhance its solubility in nonpolar solvents, favoring use in hydrophobic reaction systems .

Molecular Weight and Functional Group Impact The phenethyl backbone (vs. benzyl alcohol derivatives) adds a two-carbon chain, increasing molecular weight and flexibility. This structural difference may influence binding affinity in receptor-targeted applications . 2-(4-Fluorophenyl)ethanol (MW 140.16) lacks the ethoxy group, resulting in lower molecular weight and simpler reactivity profiles, often utilized in basic aromatic alcohol studies .

Hazard Profiles: 4-Methoxybenzyl alcohol carries specific handling guidelines (e.g., avoiding prolonged skin contact), suggesting that ethoxy-fluorinated analogs may require similar precautions despite lacking explicit hazard data .

Research Findings and Limitations

  • Synthetic Utility : Ethoxy and fluorine substituents are frequently employed to modulate bioavailability in drug candidates. For example, fluorinated phenethyl alcohols are precursors to kinase inhibitors and antimicrobial agents .
  • Data Gaps : Direct experimental data (e.g., melting/boiling points, toxicity) for 2-ethoxy-4-fluorophenethyl alcohol are absent in the provided evidence. Comparisons rely on extrapolation from benzyl alcohol analogs and phenethyl derivatives.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-ethoxy-4-fluorophenethyl alcohol is C10H13O2FC_{10}H_{13}O_2F. The presence of the ethoxy group and fluorine atom is significant as these modifications can influence the compound's lipophilicity and reactivity, potentially enhancing its biological activity.

While specific mechanisms for 2-ethoxy-4-fluorophenethyl alcohol are not well-documented, compounds with similar structures often interact with various biological targets. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioactivity due to their ability to modulate enzyme interactions and receptor binding affinities. This may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.

Biological Activity Data

The following table summarizes reported biological activities associated with 2-ethoxy-4-fluorophenethyl alcohol and related compounds:

Activity Description References
AntimicrobialExhibited antimicrobial properties against various pathogens.
Anti-inflammatoryPotential to inhibit COX enzymes, reducing inflammation.
AnticancerInvestigated for effects on cancer cell lines, possibly through apoptosis induction.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of various fluorinated phenethyl alcohols, including 2-ethoxy-4-fluorophenethyl alcohol. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
  • Anti-inflammatory Effects : In a pharmacological study, derivatives of phenethyl alcohol were tested for their ability to inhibit COX enzymes. The findings suggested that modifications such as fluorination can enhance anti-inflammatory properties .
  • Cancer Cell Line Studies : Research into the anticancer effects of phenethyl alcohol derivatives revealed that certain modifications led to increased cytotoxicity against specific cancer cell lines. This suggests that 2-ethoxy-4-fluorophenethyl alcohol may also possess similar properties .

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